3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
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Overview
Description
3-Benzyl-3-azabicyclo[331]nonane-1-carboxylic acid is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of 6- and 6,8-substituted derivatives . Another approach includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions, such as the Staudinger reduction of azide groups, can generate primary amines.
Substitution: The compound can participate in substitution reactions, particularly with α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various aldehydes and ketones for condensation reactions .
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound, such as 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound features oxygen and sulfur atoms in the bicyclic structure and is known for its unique conformational properties.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Similar to the previous compound, this derivative includes selenium and sulfur atoms, which influence its chemical behavior.
Uniqueness
3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
3-benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO2/c18-15(19)16-8-4-7-14(9-16)11-17(12-16)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,19) |
InChI Key |
YHUMICCNWOQFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CN(C2)CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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